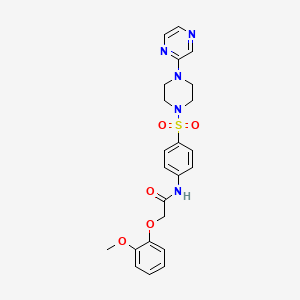

![molecular formula C20H18N2O2 B2994428 1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole CAS No. 92736-52-2](/img/structure/B2994428.png)

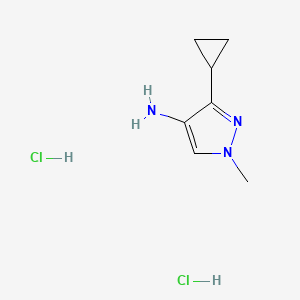

1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles, which includes the compound , has been described in a one-pot method . This method combines O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation . The combination of O-allyloxy- or O-prenyloxy-acetophenones with pyrazolones occurred efficiently, while that of O-propargyloxy-acetophenones was found effective in the presence of a ZnO catalyst, via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .Chemical Reactions Analysis

The compound is part of a class of molecules that have been synthesized using a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction . This reaction involves the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 130–132 °C . Its IR spectrum (KBr, cm^-1) shows peaks at 2970, 2925, 1590, 1512, 1481, 1445, 1228, 1088, 1039, 851, 759, 675 . Its ^1H NMR spectrum (400 MHz; CDCl_3) shows signals at 1.08 (s, 3H, CH_3 attached to 3° ring-junction carbon), 1.67 (s, 3H, CH_3-5), 1.78 .Applications De Recherche Scientifique

1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4’,3’:4,5]pyrano[2,3-c]pyrazole

Pharmaceutical Applications: This compound is a derivative of 3-methyl-5-pyrazolone . Some derivatives of 3-methyl-5-pyrazolone have been widely used due to their anticancer , antioxidant , herbicidal , insecticidal , anticonvulsant antihelmintic , anti-inflammatory , and antiviral activity .

Synthesis Methodology: The 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone were prepared quantitatively via a scalable solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate .

16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17),15-pentaene

Crystallography: In the title compound, C28H23N3O2, the pyrazole ring makes a dihedral angle of 16.90 (6)° with the phenyl ring to which it is attached. Both di-hydro-pyran rings exhibit half-chair conformations. Intramolecular C—H…O interactions generate S (6) and S (8) ring motifs .

Synthesis Methodology: This compound was synthesized via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .

Safety and Hazards

The compound is not intended for human or veterinary use. It is available for research use only. Specific safety and hazard information would require further investigation.

Orientations Futures

The compound is part of a class of molecules that have shown potential applications in medicinal chemistry . They have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities . Future research could explore these potential applications further, as well as investigate the compound’s mechanism of action and other properties.

Propriétés

IUPAC Name |

16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-13-18-19-14(11-23-17-10-6-5-9-16(17)19)12-24-20(18)22(21-13)15-7-3-2-4-8-15/h2-10,14,19H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTQVUATZFHJTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C3C(COC4=CC=CC=C34)CO2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide](/img/structure/B2994346.png)

![3-((3,4-Dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2994349.png)

![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)

![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)

![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)